(Octahydro-1H-4,7-methanoinden-5-yl)methanol
Overview
Description
(Octahydro-1H-4,7-methanoinden-5-yl)methanol: is an organic compound with the molecular formula C10H16O. It is a derivative of indene, characterized by a bicyclic structure with a methanol group attached. This compound is known for its stability and resistance to radiation, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Indene: One common method involves the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable precursor to form the desired compound.
Industrial Production Methods: : Industrial production typically involves large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Octahydro-1H-4,7-methanoinden-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the methanol group is replaced by other functional groups.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds or other functionalized derivatives.
Scientific Research Applications
Chemistry
Polymerization Initiator: (Octahydro-1H-4,7-methanoinden-5-yl)methanol is used as an initiator in polymerization reactions due to its stability and resistance to radiation.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Production of Zirconium Oxide Particles: It is used in the production of zirconium oxide particles, which are essential in various industrial applications.
Mechanism of Action
The mechanism by which octahydro-4,7-methano-1H-indene-5-methanol exerts its effects involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene-5-acetaldehyde: This compound has an aldehyde group instead of a methanol group, making it more reactive in certain chemical reactions.
Hexahydro-4,7-methanoindan: Similar in structure but lacks the methanol group, affecting its chemical properties and applications.
Tetrahydrodicyclopentadiene: Another related compound with a different degree of hydrogenation, influencing its stability and reactivity.
Uniqueness: : (Octahydro-1H-4,7-methanoinden-5-yl)methanol’s unique combination of a bicyclic structure and a methanol group provides a balance of stability and reactivity, making it versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRVWPULGKMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863630 | |
Record name | (Octahydro-1H-4,7-methanoinden-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57526-50-8 | |
Record name | Octahydro-4,7-methano-1H-indene-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57526-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclodecanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Octahydro-1H-4,7-methanoinden-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydro-4,7-methano-1H-indene-5-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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